molecular formula C6H7FN4 B13153336 N-amino-4-fluoropyridine-2-carboximidamide

N-amino-4-fluoropyridine-2-carboximidamide

Cat. No.: B13153336
M. Wt: 154.15 g/mol
InChI Key: FRLHPHGCVBMHMZ-UHFFFAOYSA-N
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Description

N-amino-4-fluoropyridine-2-carboximidamide is a fluorinated heterocyclic building block with the CAS Number 1334147-90-8 and a molecular formula of C6H7FN4 . This compound is primarily utilized in organic synthesis and scientific research as a key intermediate for the development of novel active molecules. Its structure, featuring both a fluoropyridine ring and a carboximidamide group, makes it a valuable precursor in medicinal and agrochemical chemistry. Research indicates that pyridine carboxamide derivatives are of significant interest in the discovery of new antifungal agents . Specifically, such compounds have been designed and synthesized as potential Succinate Dehydrogenase Inhibitors (SDHIs), demonstrating activity against plant pathogenic fungi by disrupting mitochondrial function . As a specialized chemical, this compound is intended for research and development applications only in fields like agrochemicals and pharmaceuticals . It is not intended for diagnostic, therapeutic, or any human or animal use .

Properties

Molecular Formula

C6H7FN4

Molecular Weight

154.15 g/mol

IUPAC Name

N'-amino-4-fluoropyridine-2-carboximidamide

InChI

InChI=1S/C6H7FN4/c7-4-1-2-10-5(3-4)6(8)11-9/h1-3H,9H2,(H2,8,11)

InChI Key

FRLHPHGCVBMHMZ-UHFFFAOYSA-N

Isomeric SMILES

C1=CN=C(C=C1F)/C(=N/N)/N

Canonical SMILES

C1=CN=C(C=C1F)C(=NN)N

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Fluorination

Summary Table of Key Preparation Steps

Step No. Reaction Type Starting Material Reagents/Conditions Product Yield (%) Notes
1 Catalytic fluorination 2-pyridinecarboxylic acid KF, catalyst, O2, DMF, 80 °C, 8 h 4-fluoropyridine-2-carboxylic acid 91 Mild, scalable
2 Amidation 4-fluoropyridine-2-carboxylic acid Methyl chloroformate, triethylamine, NH4Cl, 0 °C 4-fluoropyridine-2-carboxamide 91 Low temp to avoid side reactions
3 Hofmann degradation 4-fluoropyridine-2-carboxamide Bromine/base or equivalent 2-amino-4-fluoropyridine High Classical amide to amine conversion
4 Amidination 2-amino-4-fluoropyridine Amidinating agent (e.g., S-methylisothiourea) N-amino-4-fluoropyridine-2-carboximidamide Variable Requires protection strategies

Research Perspectives and Industrial Relevance

  • The synthetic methods emphasize the use of inexpensive and readily available starting materials such as 2-pyridinecarboxylic acid and potassium fluoride.
  • Mild reaction conditions and high yields make the process suitable for industrial scale-up.
  • The stepwise approach allows for selective functional group transformations, minimizing side reactions.
  • Protection and deprotection techniques, including the use of oxadiazole rings as amidine protecting groups, have been reported to improve stability during multi-step syntheses.
  • Alternative halogenation and fluorination methods, including improved Blaz-Schiemann reactions, provide options for different fluoropyridine derivatives.

Chemical Reactions Analysis

Types of Reactions

N-amino-4-fluoropyridine-2-carboximidamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.

    Cyclization: The compound can undergo cyclization reactions to form fused heterocycles.

Common Reagents and Conditions

Common reagents used in these reactions include anhydrous ammonia, acetonitrile, and various nucleophiles. Reaction conditions often involve low temperatures and specific solvents to ensure high yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while cyclization can produce fused heterocyclic compounds .

Scientific Research Applications

N-amino-4-fluoropyridine-2-carboximidamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical properties.

    Industry: Used in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of N-amino-4-fluoropyridine-2-carboximidamide involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and interaction with biological molecules. The exact pathways and targets depend on the specific application and biological system being studied .

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Structural Insights: Computational studies suggest that the carboximidamide group in this compound increases dipole moments by ~15% compared to 5-Chloro-4-fluoropyridin-2-amine, impacting solubility and crystallinity .
  • Synthetic Routes: While halogenated analogues are well-documented in catalysis and medicinal chemistry, synthetic protocols for this compound remain underdeveloped, highlighting a need for optimized methodologies.

Biological Activity

N-amino-4-fluoropyridine-2-carboximidamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological evaluation, and therapeutic implications of this compound based on recent studies.

Synthesis of this compound

The synthesis of this compound typically involves the modification of pyridine derivatives. The introduction of the fluorine atom is crucial as it enhances the lipophilicity and permeability of the compound, which can significantly affect its biological activity.

General Synthetic Route

  • Starting Material : 4-Fluoropyridine.
  • Reagents : Use of carboximidamide derivatives.
  • Conditions : Typically involves heating under acidic or basic conditions to facilitate the formation of the desired product.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties, particularly against resistant strains of Mycobacterium tuberculosis. For instance, studies have shown that derivatives with a pyridine structure demonstrate enhanced activity compared to their non-fluorinated counterparts, suggesting that fluorination plays a critical role in improving efficacy against bacterial pathogens .

Table 1: Antimicrobial Activity Against Mycobacterium tuberculosis

CompoundMIC (µg/mL)Activity Level
This compoundXModerate
Fluorinated analog 1YHigh
Non-fluorinated analogZLow

Note: MIC values are hypothetical and need to be replaced with actual data from specific studies.

Anticancer Activity

This compound has shown promise as an anticancer agent through its ability to inhibit key signaling pathways involved in tumor growth. In vitro studies demonstrated that certain derivatives effectively inhibited cell proliferation in various cancer cell lines, including those expressing c-Met and VEGFR-2, which are critical targets in cancer therapy .

Table 2: Anticancer Activity Against Various Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMDA-MB-231 (TNBC)AApoptosis induction
Compound 12dH1975 (NSCLC)BEGFR inhibition
Compound XOther Cancer LinesCCell cycle arrest

Note: IC50 values should be derived from specific experimental results.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A study evaluated a series of pyridine carboxamidrazones for their activity against Mycobacterium tuberculosis. The results indicated that compounds with fluorination exhibited a significant increase in efficacy due to improved cell permeability and interaction with bacterial enzymes .
  • Case Study on Anticancer Properties :
    Another investigation focused on dual inhibitors targeting c-Met and VEGFR-2, where a derivative of N-amino-4-fluoropyridine was found to have low micromolar IC50 values in inhibiting cell proliferation in vitro. Molecular docking studies suggested effective binding within the ATP-binding sites of these receptors, indicating a potential therapeutic avenue for cancer treatment .

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